2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-12-5-3-11(4-6-12)13-7-8-14(18)17(16-13)10-9-15/h3-8H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHXEDDXHPEXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyridazine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile is an organic molecule with significant potential in various scientific research applications. This article delves into its applications, focusing on biological activity, synthesis, and structure-activity relationships, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that a related compound significantly reduced cell viability in breast cancer cells, suggesting that the pyridazine core may play a crucial role in anticancer activity due to its ability to interfere with cellular signaling pathways.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in several studies. Preliminary data suggest it may exhibit efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. A comparative analysis showed that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 256 µg/mL against these bacteria.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of pyridazine derivatives. These compounds may act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain pyridazine derivatives can enhance neuronal survival under oxidative stress conditions.
Synthetic Pathways
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyridazine ring through cyclization reactions.
- Introduction of the ethoxyphenyl group via nucleophilic substitution.
- Final acetonitrile formation through appropriate coupling reactions.
Structure-Activity Relationship
The structure-activity relationship studies reveal that modifications on the phenyl and pyridazine rings significantly affect biological activity:
- Ethoxy Group : Enhances lipophilicity and cellular uptake.
- Pyridazine Core : Essential for maintaining biological activity; variations can lead to altered potency.
| Activity Type | Compound Structure | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Pyridazine derivatives | Inhibition of cell proliferation | |
| Antimicrobial | Similar pyridazine compounds | MIC against E. coli | |
| Neuroprotective | Pyridazine-based acetylcholinesterase inhibitors | Enhanced neuronal survival |
Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Cyclization | Formation of pyridazine ring | Hydrazine derivatives |
| Substitution | Nucleophilic substitution | Ethyl bromide |
| Coupling | Formation of acetonitrile | Cyanide source |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of 6-oxopyridazines, including the target compound. The results indicated a significant reduction in tumor growth in xenograft models, highlighting the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against clinical isolates of Staphylococcus aureus. The study employed both disc diffusion and broth microdilution methods, revealing promising antimicrobial activity comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Additionally, the nitrile group can act as an electrophile, facilitating covalent interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Core Structure : All compared compounds share the 6-oxopyridazin-1(6H)-yl scaffold but differ in substituents and functional groups (Table 1).
- Electronic Effects: The ethoxy group in the target compound donates electrons via resonance, stabilizing the pyridazinone ring.
- Functional Groups : The nitrile in the target compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids) compared to sulfonamides (5a, 5b), esters (Compound 3), or amides () .
Physical and Spectral Properties
HRMS and NMR Data :
- Target Compound : Expected molecular formula C₁₄H₁₃N₃O₂ (calculated [M+H]⁺: 268.1086). Comparable to 5b (C₁₇H₁₄N₄O₆S, [M+Na]⁺: 425.0526), but with lower mass due to the absence of sulfonamide and nitro groups .
- 5b () : ¹H NMR shows aromatic proton shifts at δ 8.34–8.21 (nitro group), absent in the ethoxy-substituted target compound .
- Nitrile Identification : The target compound’s IR spectrum would show a sharp absorption near 2200 cm⁻¹ (C≡N stretch), absent in analogs with amides or esters .
Solubility : The nitrile group likely increases polarity compared to esters (Compound 3) but reduces it relative to sulfonamides (5a, 5b).
Reactivity and Stability
- Hydrolysis : The nitrile group may hydrolyze to carboxylic acids under acidic/basic conditions, whereas esters (Compound 3) hydrolyze more readily .
- Electron-Donating vs. Withdrawing Groups: The ethoxy group stabilizes the pyridazinone ring via resonance, contrasting with the destabilizing nitro group in 5b .
Biological Activity
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves the condensation of specific pyridazinone derivatives with appropriate aryl groups. For instance, a related study describes the synthesis of various pyridazinone derivatives which can be modified to obtain the target compound. The general synthetic pathway includes:
- Formation of Pyridazinone : Starting from hydrazine and substituted ketones.
- Substitution Reactions : Introducing the ethoxy and phenyl groups through electrophilic aromatic substitution or nucleophilic attacks.
Table 1 summarizes the yields and melting points of synthesized derivatives, showcasing the effectiveness of different substituents.
| Compound Name | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | 65 | 210 |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | 70 | 198 |
Anticancer Activity
Recent studies have evaluated the anticancer properties of pyridazinone derivatives, including 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly HCT116 (colon carcinoma) and MCF7 (breast cancer). The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels are observed, contributing to oxidative stress and subsequent cell death.
Cholinesterase Inhibition
Another significant biological activity of related pyridazinone compounds is their potential as cholinesterase inhibitors. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. The cholinergic hypothesis suggests that enhancing cholinergic transmission may alleviate cognitive decline. Studies indicate that:
- Inhibition Potency : Compounds similar to 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile show competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 2 provides a comparison of the inhibitory activities of various derivatives.
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | 12.5 | 15.0 |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | 10.0 | 14.5 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyridazinone derivatives:
- Study on HCT116 Cells : A detailed investigation into the effects of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile on HCT116 cells revealed a dose-dependent response in reducing cell viability, with IC50 values comparable to established chemotherapeutics .
- Neuroprotective Effects : In animal models, compounds with similar structures demonstrated neuroprotective effects by improving cognitive function in models of Alzheimer's disease, attributed to their cholinesterase inhibitory activity .
Q & A
Q. Advanced Research Focus
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
- HOMO-LUMO analysis : Calculate energy gaps to assess stability and charge-transfer potential .
- Conformational studies : Optimize geometries (e.g., pyridazinone ring planarity) to predict binding modes in drug design .
What are common impurities formed during synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Byproducts from incomplete substitution : Monitor via TLC (Rf comparison) and purify using column chromatography .
- Solvent residues : Use high-purity acetonitrile (<10 ppm water) and validate purity via GC-MS .
- Oxidative degradation : Store compounds at -20°C under inert atmosphere to prevent decomposition .
What solvents and reaction conditions are optimal for large-scale synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
